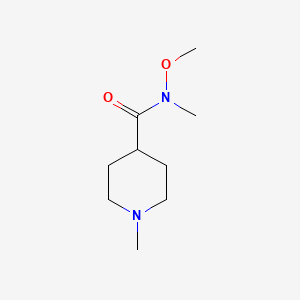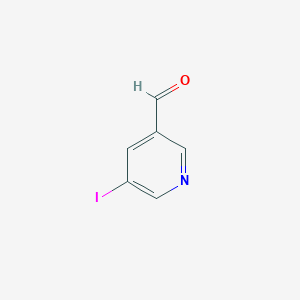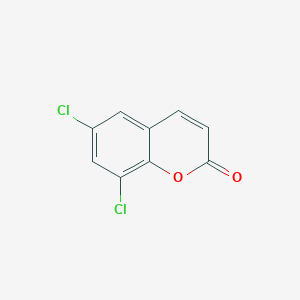
N-Methoxy-N,1-dimethylpiperidine-4-carboxamide
Descripción general
Descripción
N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Agents
N-Methoxy-N,1-dimethylpiperidine-4-carboxamide derivatives have been explored for their potential as antitumor agents. Studies have shown structure-activity relationships in acridine derivatives of this compound, highlighting the importance of substituent groups and positions for antitumor activity. Some derivatives, particularly those with specific substitutions, demonstrated significant in vitro and in vivo antileukemic activity and selectivity toward human colon carcinoma lines (Rewcastle et al., 1986).
DNA Interaction
Research has also focused on the interaction of derivatives of this compound with DNA. Studies involving acridine alkylamides, including those with methoxy groups, revealed specific interactions with GC-rich DNA, which could be influenced by the length and conformation of the side chain. These interactions are thought to arise from the ability of these compounds to form hydrogen bonds, which is crucial for DNA base recognition (Markovits et al., 1981).
Synthesis Techniques
Efficient synthesis techniques for N-Methoxy-N-methylamides, including this compound, have been developed. One notable method involves the reaction of corresponding carboxylic acids with N,O-dimethylhydroxylamine hydrochloride, demonstrating a useful approach for preparing these compounds in high yields (Kim et al., 2003).
Potential for Anti-Cancer Metal Complexes
The compound has been used in the synthesis of multifunctional anti-cancer metal complexes. For instance, rhodium(II) and platinum(II) complexes of diamine-substituted acridine-4-carboxamides have been prepared, with structural studies highlighting the binding modes and potential therapeutic applications (Goodgame et al., 1990).
Drug Resistance Studies
Studies on acridine-4-carboxamides, structurally similar to this compound, have assessed their ability to reverse multidrug resistance in cell lines. Such research is pivotal in developing new treatments for cancer, particularly in overcoming drug resistance mechanisms (Dodic et al., 1995).
Safety and Hazards
Propiedades
IUPAC Name |
N-methoxy-N,1-dimethylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-6-4-8(5-7-10)9(12)11(2)13-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSNOVOYRZPVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634523 | |
| Record name | N-Methoxy-N,1-dimethylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215950-19-9 | |
| Record name | N-Methoxy-N,1-dimethylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)




![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)
![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

